4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazole ring, the attachment of the phenoxyethyl group, and the final coupling with the pyrrolidin-2-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and pyrrolidin-2-one analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C28H29N3O2 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[1-(2-phenoxyethyl)benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O2/c1-19-15-20(2)27(21(3)16-19)31-18-22(17-26(31)32)28-29-24-11-7-8-12-25(24)30(28)13-14-33-23-9-5-4-6-10-23/h4-12,15-16,22H,13-14,17-18H2,1-3H3 |
InChI Key |
VGLSUAXIPZWOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5)C |
Origin of Product |
United States |
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